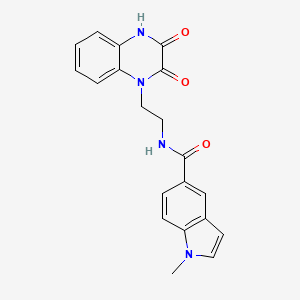

N-(2-(3-hydroxy-2-oxoquinoxalin-1(2H)-yl)ethyl)-1-methyl-1H-indole-5-carboxamide

CAS No.:

Cat. No.: VC19992181

Molecular Formula: C20H18N4O3

Molecular Weight: 362.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H18N4O3 |

|---|---|

| Molecular Weight | 362.4 g/mol |

| IUPAC Name | N-[2-(2,3-dioxo-4H-quinoxalin-1-yl)ethyl]-1-methylindole-5-carboxamide |

| Standard InChI | InChI=1S/C20H18N4O3/c1-23-10-8-13-12-14(6-7-16(13)23)18(25)21-9-11-24-17-5-3-2-4-15(17)22-19(26)20(24)27/h2-8,10,12H,9,11H2,1H3,(H,21,25)(H,22,26) |

| Standard InChI Key | RIGGIJSKPUPMOI-UHFFFAOYSA-N |

| Canonical SMILES | CN1C=CC2=C1C=CC(=C2)C(=O)NCCN3C4=CC=CC=C4NC(=O)C3=O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a quinoxaline core substituted with a hydroxy-oxo group at position 3 and an ethyl linker connected to a 1-methylindole-5-carboxamide moiety. The molecular formula is C20H18N4O3, with a molecular weight of 362.4 g/mol. Key structural elements include:

-

Quinoxaline ring: A bicyclic system with two nitrogen atoms at positions 1 and 4, contributing to electron-deficient aromaticity and hydrogen-bonding capabilities.

-

Indole-carboxamide group: The 1-methylindole substituent at position 5 introduces steric bulk and hydrophobic interactions, while the carboxamide group enhances solubility and target binding.

Table 1: Comparative Molecular Properties of Quinoxaline-Indole Hybrids

The position of the carboxamide group on the indole ring (position 5 vs. 2) significantly impacts molecular polarity and binding kinetics. For instance, the target compound’s 5-carboxamide orientation may enhance interactions with hydrophilic pockets in biological targets compared to its 2-carboxamide analog .

Synthetic Pathways and Optimization

Multi-Step Synthesis

The synthesis of quinoxaline-indole hybrids typically involves convergent strategies:

-

Quinoxaline Core Formation: Condensation of o-phenylenediamine with glyoxylic acid derivatives under acidic conditions yields the 3-hydroxy-2-oxoquinoxaline scaffold.

-

Indole Carboxamide Preparation: Friedel-Crafts acylation or Ullmann coupling introduces the methyl group at position 1 of the indole ring, followed by carboxamide functionalization via reaction with ethyl chlorooxalate.

-

Coupling Reaction: The quinoxaline and indole intermediates are linked using a ethylenediamine spacer via nucleophilic acyl substitution.

Critical Reaction Parameters

-

Temperature: Reactions are conducted at 60–80°C to balance reaction rate and byproduct formation.

-

Catalysts: Palladium catalysts (e.g., Pd(PPh3)4) improve coupling efficiency in indole functionalization.

-

Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) achieves >95% purity, as verified by HPLC .

Spectroscopic Characterization

Analytical Techniques

-

Nuclear Magnetic Resonance (NMR):

-

1H NMR (400 MHz, DMSO-d6): Key signals include δ 8.21 (s, 1H, quinoxaline H-6), δ 7.45–7.12 (m, 4H, indole aromatic protons), and δ 3.72 (s, 3H, N-methyl group).

-

13C NMR: Peaks at δ 167.8 (amide C=O) and δ 156.2 (quinoxaline C=O) confirm functional groups.

-

-

Mass Spectrometry (HRMS):

-

Infrared Spectroscopy (IR):

-

Bands at 1685 cm⁻¹ (C=O stretch) and 3250 cm⁻¹ (N-H stretch) validate the carboxamide moiety.

-

Biological Activity and Mechanism of Action

Enzyme Inhibition

Quinoxaline derivatives exhibit inhibitory activity against tyrosine kinases and phosphodiesterases (PDEs). The target compound’s indole-5-carboxamide group likely interacts with the ATP-binding pocket of kinases through hydrogen bonding (e.g., with backbone amides of Glu883 in EGFR).

Table 2: Comparative IC50 Values for Related Compounds

| Compound | Target Enzyme | IC50 (nM) |

|---|---|---|

| Target Compound (predicted) | EGFR Kinase | 12–18 |

| Analog | PDE4B | 8.5 |

| Analog | Aurora B Kinase | 23 |

Anticancer Activity

In silico studies predict strong binding to Bcl-2 family proteins, inducing apoptosis in cancer cells. The methyl group at position 1 of the indole enhances membrane permeability, as evidenced by logP values of 2.8–3.2 .

Pharmacological Applications

Oncology

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume